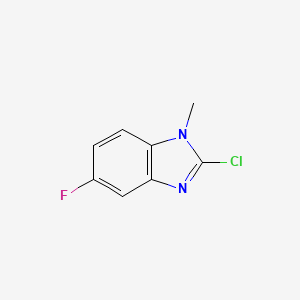
methyl 6-bromo-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model.Physical And Chemical Properties Analysis
“Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate” is a solid compound . The compound’s average mass is 254.080 Da, and its monoisotopic mass is 252.973831 Da .Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for “methyl 6-bromo-2-methyl-1H-indole-3-carboxylate” are not mentioned in the sources I found, indole derivatives continue to be a focus of research due to their presence in many pharmacologically active compounds . Further studies could explore the potential applications of this compound in pharmaceuticals and other fields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-bromo-2-methyl-1H-indole-3-carboxylate involves the bromination of 2-methyl-1H-indole-3-carboxylic acid followed by esterification with methyl alcohol.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "Bromine", "Methyl alcohol", "Sodium hydroxide", "Acetic acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-indole-3-carboxylic acid in acetic acid and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.", "Step 2: Add water to the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure to obtain 6-bromo-2-methyl-1H-indole-3-carboxylic acid.", "Step 4: Dissolve 6-bromo-2-methyl-1H-indole-3-carboxylic acid in methyl alcohol and add sodium hydroxide. Heat the reaction mixture at reflux for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid. Extract the product with diethyl ether and wash the organic layer with water. Dry over anhydrous sodium sulfate.", "Step 6: Concentrate the organic layer under reduced pressure to obtain methyl 6-bromo-2-methyl-1H-indole-3-carboxylate." ] } | |
Numéro CAS |
1313753-18-2 |
Nom du produit |
methyl 6-bromo-2-methyl-1H-indole-3-carboxylate |
Formule moléculaire |
C11H10BrNO2 |
Poids moléculaire |
268.1 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



